Cas no 954239-15-7 ((2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER)

(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER structure
954239-15-7 structure
Product Name:(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
Número CAS:954239-15-7
MF:C11H15BrN2O2
Megavatios:287.153002023697
MDL:MFCD09701256
CID:1985854
Update Time:2023-09-12

(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Propiedades químicas y físicas

Nombre e identificación

    • (2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
    • (2-Amino-4-bromophenyl)carbamic acid tert-butyl ester
    • tert-butyl 2-amino-4-bromophenylcarbamate
    • 1,1-Dimethylethyl N-(2-amino-4-bromophenyl)carbamate (ACI)
    • tert-Butyl (2-amino-4-bromophenyl)carbamate
    • MDL: MFCD09701256
    • Renchi: 1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
    • Clave inchi: XHYBSLDDHZDSCI-UHFFFAOYSA-N
    • Sonrisas: O=C(NC1C(N)=CC(Br)=CC=1)OC(C)(C)C

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 4

(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER PrecioMás >>

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(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Tetrahydrofuran ,  Water ;  17 h, rt
Referencia
Phenyl-sulfamoyl benzoic acids as ERAP1 modulators and preparation
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Dimethylformamide ,  Water ;  2 h, 80 °C
Referencia
Preparation of 1,2,3-triazole compound as histone deacetylase inhibitor
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) Solvents: Methanol ,  Water ;  rt; 3 h, reflux
Referencia
Synthesis and molecular modeling studies of novel tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity
Pochampally, Jalapathi; Valeru, Anil; Macha, Ramesh; Bhavani, A. K. D.; Nalla, Umapathi; et al, Pharma Chemica, 2014, 6(1), 61-76

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Zinc ,  Ferrous sulfate heptahydrate ,  Ammonium chloride Solvents: Ethanol ,  Water ;  rt → 50 °C; 3 h, 50 °C
Referencia
Preparation of benzodiazepinones as metabotropic glutamate receptor modulators useful in the treatment of CNS disorders
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Referencia
Image-Guided Synthesis Reveals Potent Blood-Brain Barrier Permeable Histone Deacetylase Inhibitors
Seo, Young Jun; Kang, Yeona; Muench, Lisa; Reid, Alicia; Caesar, Shannon; et al, ACS Chemical Neuroscience, 2014, 5(7), 588-596

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Zinc ,  Ammonium chloride Solvents: Methanol ,  Water ;  30 min, 80 °C; 2 h, rt
Referencia
Design, synthesis and evaluation of anti-tumor activities of chidamide derivatives
Zhang, Xiangna; He, Feng; Zhang, Qiuqiong; Lu, Jiahui; Xu, A-na; et al, Youji Huaxue, 2019, 39(7), 1983-1989

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron chloride (FeCl3) Solvents: Methanol ;  rt → reflux; 3 h, reflux
Referencia
Synthesis, characterization and antibacterial evaluation of few 2,3-substituted quinoxalines
Reddy, B. Jayachandra; Reddy, M. C. Somasekhara, Journal of the Chilean Chemical Society, 2010, 55(4), 483-485

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  overnight, rt
Referencia
Nitrogen-containing heterocyclic derivative, neuroprotective agent, and pharmaceutical composition for cancer treatment
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Acetonitrile ;  15 min, rt
1.2 2 h, rt
Referencia
Synthesis of 2-Alkoxy/Thioalkoxy Benzo[d]imidazoles and 2-Thione Benzo[d]imidazoles via a Phase-Based, Chemoselective Reaction
Yoon, Hyo-Jeong; Yang, Seung-Ju; Gong, Young-Dae, ACS Combinatorial Science, 2017, 19(12), 738-747

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Iron Solvents: Acetic acid ;  rt; 30 min, reflux
Referencia
Heteroaryl compounds as metabotropic glutamate receptor negative allosteric modulators and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  72 h, rt
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 48 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
1.4 Reagents: Zinc ,  Ammonium chloride Solvents: Dimethylformamide ,  Water ;  30 min, 80 °C; 2 h, rt
Referencia
Benzimidazole derivatives, method for the production thereof, their use as FXR agonists and pharmaceutical preparations containing the same
, World Intellectual Property Organization, , ,

(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Raw materials

(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Preparation Products

(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:954239-15-7)(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
Número de pedido:A1046267
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 17:21
Precio ($):1082.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:954239-15-7)(2-AMINO-4-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER
A1046267
Pureza:99%
Cantidad:5g
Precio ($):1082.0